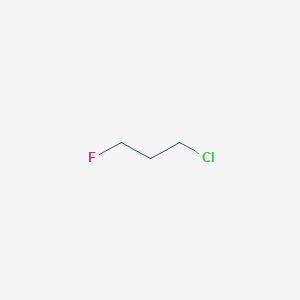

1-Chloro-3-fluoropropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-3-fluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClF/c4-2-1-3-5/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDZQZAOZNELDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870542 | |

| Record name | 1-Chloro-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-38-4 | |

| Record name | 1-Chloro-3-fluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-3-fluoropropane: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-fluoropropane is a halogenated alkane of interest in various chemical and pharmaceutical research sectors. This technical guide provides a comprehensive overview of its chemical properties, potential applications, and proposed experimental protocols for its synthesis and analysis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to provide a robust and practical resource for laboratory professionals.

Chemical Properties

This compound (CAS No. 462-38-4) is a propane (B168953) derivative substituted with one chlorine and one fluorine atom.[1][2] Its fundamental chemical and physical properties are summarized in the table below. Data for the related compound 1-chloropropane (B146392) is included for comparative purposes.

| Property | This compound | 1-Chloropropane (for comparison) |

| Molecular Formula | C₃H₆ClF[1][2] | C₃H₇Cl[3][4] |

| Molecular Weight | 96.53 g/mol [1][2] | 78.54 g/mol [3][4] |

| Boiling Point | 82 °C[1] | 46-47 °C[3] |

| Melting Point | Not available | -123 °C[3] |

| Density | Estimated at 1.0581 g/cm³[2] | 0.892 g/mL at 25°C[3] |

| Refractive Index | Estimated at 1.3871[2] | n20/D 1.388[3] |

| Solubility | Limited data available. Expected to be slightly soluble in water and soluble in organic solvents.[4] | Slightly soluble in water (2.7 g/L at 20°C); miscible with alcohol and ether.[4] |

| Vapor Pressure | Not available | 5.51 psi at 20°C[3] |

Potential Uses and Applications

While specific industrial applications for this compound are not widely documented, its structural features suggest its utility as a chemical intermediate in organic synthesis. Analogous to 1-chloropropane, which is a key precursor in the manufacturing of surfactants, herbicides, and pharmaceuticals, this compound can be anticipated to serve in similar capacities.[3] The presence of both chlorine and fluorine atoms offers dual reactivity, allowing for selective functionalization in the synthesis of more complex molecules.

Potential areas of application include:

-

Pharmaceutical Synthesis: As a building block for introducing a fluorinated propyl moiety into active pharmaceutical ingredients (APIs). Fluorination is a common strategy in drug design to enhance metabolic stability and bioavailability.

-

Agrochemical Development: In the synthesis of novel pesticides and herbicides, where the incorporation of halogenated groups can modulate the biological activity of the compounds.[3]

-

Solvent: Its physical properties suggest it may be a suitable solvent for specific applications, although its flammability would need to be considered.

Experimental Protocols

Detailed experimental protocols for this compound are scarce in the published literature. The following sections provide proposed methodologies based on established chemical principles and analogous transformations.

Proposed Synthesis of this compound

A plausible synthetic route to this compound is the halogen exchange reaction of 1,3-dichloropropane (B93676), or the direct conversion of 3-chloro-1-propanol. A potential pathway starting from 1,3-propanediol (B51772) is outlined below. This multi-step synthesis involves the initial conversion to 1,3-dichloropropane followed by a selective fluorine exchange.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

-

Synthesis of 1,3-Dichloropropane from 1,3-Propanediol:

-

To a reaction flask equipped with a reflux condenser and a stirrer, add 1,3-propanediol and a suitable chlorinating agent (e.g., thionyl chloride or concentrated hydrochloric acid with a catalyst).

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and neutralize any excess acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.

-

Purify the crude 1,3-dichloropropane by fractional distillation.[5]

-

-

Fluorination of 1,3-Dichloropropane:

-

In a flask suitable for high-temperature reactions, combine 1,3-dichloropropane with a fluorinating agent such as potassium fluoride (B91410) (KF) in a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or sulfolane).

-

A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) may be added to enhance the reaction rate.

-

Heat the mixture to a temperature sufficient to promote the halogen exchange reaction.

-

Monitor the formation of this compound by GC.

-

After the reaction is complete, cool the mixture and quench with water.

-

Extract the product with a low-boiling organic solvent.

-

Wash the organic layer with water to remove the solvent and any remaining salts.

-

Dry the organic phase and purify the final product by fractional distillation.

-

Proposed Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile compounds like this compound. The following protocol is adapted from methods used for similar halogenated propanes.[6][7]

Caption: Proposed workflow for the GC-MS analysis of this compound.

Instrumentation and Conditions (Hypothetical):

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for volatile organic compounds (e.g., a DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 10°C/min.

-

Hold at 150°C for 2 minutes.

-

-

Injector Temperature: 250°C.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Expected Spectroscopic Data (Based on Analogs):

-

¹H NMR: The spectrum is expected to show three distinct signals corresponding to the three methylene (B1212753) groups (-CH₂Cl, -CH₂-, -CH₂F). The signals will exhibit splitting patterns due to coupling with adjacent protons and potentially with the fluorine atom.

-

¹³C NMR: Three signals are anticipated for the three carbon atoms. The chemical shifts will be influenced by the electronegativity of the attached halogen atoms, with the carbon bonded to chlorine and the carbon bonded to fluorine being the most downfield.[8]

-

FTIR: Characteristic absorption bands for C-H stretching and bending, as well as C-Cl and C-F stretching vibrations, are expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of Cl, F, HCl, and HF. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.[9]

Reactivity and Stability

This compound is expected to be a relatively stable compound under normal conditions. The reactivity will be dictated by the C-Cl and C-F bonds. The C-Cl bond is generally more reactive towards nucleophilic substitution than the C-F bond. Therefore, reactions with nucleophiles are likely to occur preferentially at the carbon bearing the chlorine atom.

Safety and Handling

As with other halogenated hydrocarbons, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is expected to be flammable and potentially harmful if inhaled or absorbed through the skin.

Conclusion

This compound is a halogenated alkane with potential as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. While direct experimental data is limited, this guide provides a comprehensive overview of its expected chemical properties, potential applications, and proposed methodologies for its synthesis and analysis based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully characterize this compound and explore its synthetic utility.

References

- 1. This compound [stenutz.eu]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1,3-Dichloropropane synthesis - chemicalbook [chemicalbook.com]

- 6. ysi.com [ysi.com]

- 7. gcms.cz [gcms.cz]

- 8. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Synthesis of 1-Chloro-3-fluoropropane: A Technical Guide for Laboratory Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the laboratory-scale synthesis of 1-chloro-3-fluoropropane, a valuable bifunctional building block in organic synthesis and drug discovery. This document provides a comprehensive overview of viable synthetic routes, detailed experimental protocols, and relevant quantitative data to facilitate its preparation for research and development purposes.

Introduction

This compound is a non-commercial chemical intermediate of significant interest due to the presence of two different halogen atoms on a flexible three-carbon chain. This differential reactivity allows for selective functionalization, making it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The introduction of a fluorine atom can impart unique physicochemical properties such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This guide outlines two primary synthetic strategies for the laboratory preparation of this compound, starting from readily available precursors.

Synthetic Pathways

Two principal routes for the synthesis of this compound are presented:

-

Route A: A two-step synthesis commencing with the selective chlorination of 1,3-propanediol (B51772) to yield 3-chloro-1-propanol (B141029), followed by a fluorination reaction.

-

Route B: A direct halogen exchange reaction from 1,3-dichloropropane (B93676).

The choice of route may depend on the availability of starting materials, desired purity, and the scale of the synthesis.

Experimental Protocols

Route A: From 1,3-Propanediol

This pathway involves two distinct experimental stages.

Step 1: Synthesis of 3-Chloro-1-propanol

This procedure is adapted from the known synthesis of 3-chloro-1-propanol from 1,3-propanediol.[1][2]

-

Reaction: HO(CH₂)₃OH + HCl → Cl(CH₂)₃OH + H₂O

-

Materials:

-

1,3-Propanediol

-

Concentrated Hydrochloric Acid

-

Benzenesulfonic acid (catalyst)[2]

-

Sodium Bicarbonate

-

-

Procedure:

-

To a reaction kettle equipped with a stirrer and reflux condenser, add 1,3-propanediol, a portion of concentrated hydrochloric acid, and a catalytic amount of benzenesulfonic acid.[2]

-

Heat the mixture with stirring to 80-100°C and maintain this temperature for several hours.[2]

-

Cool the reaction mixture and add the remaining portion of hydrochloric acid.

-

Reheat the mixture and continue the reaction until Gas Chromatography (GC) analysis indicates the consumption of the starting material.

-

After cooling, add toluene and heat to reflux to remove water via azeotropic distillation.

-

Cool the reaction vessel to room temperature and neutralize the organic phase with a saturated solution of sodium bicarbonate until it is neutral.

-

Separate the organic layer and purify by distillation to obtain 3-chloro-1-propanol.

-

Step 2: Synthesis of this compound via Fluorination of 3-Chloro-1-propanol

This step utilizes a fluorinating agent to replace the hydroxyl group with fluorine. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.[3][4][5]

-

Reaction: Cl(CH₂)₃OH + DAST → Cl(CH₂)₃F + Et₂NSOF + HF

-

Materials:

-

3-Chloro-1-propanol

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

In a fume hood, dissolve 3-chloro-1-propanol in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add DAST (1.1 to 1.2 equivalents) dropwise to the stirred solution, maintaining the low temperature.[4]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.

-

Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

-

Route B: From 1,3-Dichloropropane (Swarts Reaction)

This method involves a direct halogen exchange reaction, a classic method for synthesizing alkyl fluorides.[6][7][8][9]

-

Reaction: Cl(CH₂)₃Cl + MF → Cl(CH₂)₃F + MCl (where M is a metal like Ag, Hg)

-

Materials:

-

1,3-Dichloropropane[10]

-

Silver(I) fluoride (B91410) (AgF) or another suitable metallic fluoride (e.g., mercurous fluoride)[8]

-

Anhydrous acetonitrile (B52724) or another suitable polar aprotic solvent

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend silver(I) fluoride in anhydrous acetonitrile.

-

Add 1,3-dichloropropane to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by GC. The formation of a precipitate (silver chloride) will be observed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the precipitated metal chloride and wash the solid with a small amount of acetonitrile.

-

Carefully remove the solvent from the filtrate by distillation.

-

Purify the resulting crude product by fractional distillation to obtain this compound.

-

Data Presentation

Table 1: Summary of Reactants and Products

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 1,3-Propanediol | Propane-1,3-diol | C₃H₈O₂ | 76.09 | 214 |

| 3-Chloro-1-propanol | 3-Chloropropan-1-ol | C₃H₇ClO | 94.54 | 161-163 |

| 1,3-Dichloropropane | 1,3-Dichloropropane | C₃H₆Cl₂ | 112.98 | 120-122[10] |

| This compound | This compound | C₃H₆ClF | 96.53 | ~82 |

Table 2: Representative Reaction Conditions and Expected Outcomes

| Parameter | Route A - Step 1 | Route A - Step 2 | Route B |

| Starting Material | 1,3-Propanediol | 3-Chloro-1-propanol | 1,3-Dichloropropane |

| Key Reagent(s) | HCl, Benzenesulfonic acid | DAST | AgF |

| Solvent | Toluene (for workup) | Dichloromethane | Acetonitrile |

| Temperature | 80-100°C | -78°C to RT | Reflux |

| Reaction Time | Several hours | Several hours | Several hours |

| Typical Yield | >90%[2] | Moderate to Good | Moderate |

| Purification | Distillation | Fractional Distillation | Fractional Distillation |

Visualizations

Safety Considerations

-

Hydrochloric Acid: Concentrated HCl is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

DAST: Diethylaminosulfur trifluoride is toxic, corrosive, and reacts violently with water. It should be handled with extreme care in a fume hood, under anhydrous conditions.

-

Metallic Fluorides: Heavy metal fluorides are toxic. Avoid inhalation of dust and skin contact.

-

Solvents: Dichloromethane and acetonitrile are volatile and flammable. All operations should be performed in a well-ventilated fume hood.

This document is intended for use by trained professionals in a laboratory setting. A thorough risk assessment should be conducted before commencing any experimental work.

References

- 1. 3-Chloro-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 2. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol - Google Patents [patents.google.com]

- 3. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. Swarts Reaction [unacademy.com]

- 8. careers360.com [careers360.com]

- 9. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 10. 1,3-Dichloropropane | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis and Characterization of 1-Chloro-3-fluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 1-chloro-3-fluoropropane (C₃H₆ClF). The document details its physicochemical properties, spectroscopic profile, and conformational analysis, offering valuable data for its application in research and development.

Physicochemical Properties

This compound is a halogenated alkane with the following fundamental properties:

| Property | Value | Reference |

| Molecular Formula | C₃H₆ClF | [1] |

| Molecular Weight | 96.53 g/mol | [1] |

| CAS Number | 462-38-4 | [2] |

| Boiling Point | 82 °C | [1] |

Synthesis and Purification

-

Halogen exchange reaction: Starting from a more readily available dihalogenated propane, such as 1,3-dichloropropane (B93676) or 1,3-dibromopropane, a selective halogen exchange reaction could be employed. For instance, reacting 1,3-dichloropropane with a fluorinating agent like potassium fluoride (B91410) (KF) under phase-transfer catalysis could yield this compound. The less reactive C-Cl bond would likely remain intact under controlled conditions.

-

From 3-chloropropanol: Nucleophilic substitution of the hydroxyl group in 3-chloro-1-propanol (B141029) using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), could provide a direct route to the target compound.

-

From 1,3-propanediol: A two-step synthesis could be envisioned, starting with the selective chlorination of one hydroxyl group of 1,3-propanediol, followed by the fluorination of the remaining hydroxyl group.

Purification of the final product would typically involve standard laboratory techniques such as fractional distillation to separate it from any remaining starting materials, byproducts, or solvents. The purity of the collected fractions would then be assessed using gas chromatography (GC) coupled with a suitable detector.

A generalized workflow for the synthesis and purification is presented below:

Structural Characterization and Spectroscopic Analysis

Detailed experimental spectroscopic data for this compound is scarce in the public domain. However, based on the known effects of halogen substituents on spectroscopic properties and data for analogous compounds, the expected spectral characteristics can be predicted. One study provides calculated infrared spectral data for a conformer of this compound[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals, corresponding to the three non-equivalent methylene (B1212753) groups (-CH₂-). The protons on the carbon adjacent to the chlorine atom would appear most downfield, followed by the protons on the carbon adjacent to the fluorine atom, and finally the central methylene group. Each signal would exhibit complex splitting patterns due to coupling with adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum should display three unique resonances for the three carbon atoms. The carbon bonded to chlorine would be deshielded and appear at a certain chemical shift, while the carbon bonded to fluorine would be significantly deshielded and show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The central carbon would appear at the most upfield position.

¹⁹F NMR: The fluorine-19 NMR spectrum would consist of a single multiplet, resulting from coupling with the protons on the adjacent and central methylene groups.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the vibrational modes of the molecule. A calculated IR spectrum for one conformer of this compound has been reported[2]. Key expected vibrational bands include:

| Wavenumber (cm⁻¹) | Assignment |

| 2900-3000 | C-H stretching vibrations |

| 1400-1470 | CH₂ scissoring vibrations |

| 1050-1150 | C-F stretching vibration |

| 650-750 | C-Cl stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 96, with a characteristic isotopic peak (M+2) at m/z 98 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Common fragmentation pathways would involve the loss of chlorine (Cl•), fluorine (F•), or hydrogen halides (HCl, HF), as well as cleavage of the carbon-carbon bonds.

The analytical workflow for the characterization of this compound is depicted below:

Conformational Analysis

The conformational landscape of this compound is determined by rotation around the C1-C2 and C2-C3 bonds. Due to the presence of two different halogen substituents, a number of staggered conformers are possible, including anti and gauche arrangements of the chloro and fluoro groups relative to each other.

Computational studies on related haloalkanes suggest that the stability of these conformers is governed by a balance of steric and electrostatic interactions. While specific experimental or high-level computational studies on the conformational preferences of this compound are not widely available, it is expected that the gauche and anti conformers would be in equilibrium, with the relative populations being temperature-dependent. A document provides the optimized coordinates for one of the conformers[2].

The logical relationship for determining the most stable conformer is outlined below:

Conclusion

This technical guide has summarized the available and predicted information on the structural analysis and characterization of this compound. While some fundamental physicochemical properties are known, there is a notable lack of detailed experimental spectroscopic data and established synthesis protocols in the current literature. The provided information, including predicted spectroscopic characteristics and a framework for conformational analysis, serves as a valuable resource for researchers and professionals in drug development and other scientific fields who may work with this compound. Further experimental studies are warranted to fully elucidate the properties of this compound.

References

Physical and chemical properties of 1-Chloro-3-fluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Chloro-3-fluoropropane. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodological insights.

Chemical Identity and Physical Properties

This compound, identified by the CAS number 462-38-4, is a halogenated alkane with the molecular formula C₃H₆ClF.[1][2][3] It possesses a molecular weight of 96.53 g/mol .[1][2] This compound is a derivative of propane, where hydrogen atoms on the first and third carbon atoms are substituted by a chlorine and a fluorine atom, respectively.

The physical properties of this compound are summarized in the table below. It is important to note that some of the available data are estimates and should be considered with appropriate scientific caution. There are conflicting reports regarding its boiling point, with one source stating 82 °C and another providing an estimated value of 69.68 °C.[4][5] Further experimental verification is recommended for precise applications.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 462-38-4 | [1][2][3] |

| Molecular Formula | C₃H₆ClF | [1][2] |

| Molecular Weight | 96.53 g/mol | [1][2] |

| Boiling Point | 82 °C / 69.68 °C (estimate) | [4][5] |

| Density | 1.0581 g/cm³ (estimate) | [5] |

| Melting Point | No data available | |

| Vapor Pressure | No data available | |

| Solubility | No specific data available. Generally, haloalkanes have limited solubility in water but are soluble in organic solvents. | [6][7] |

Spectroscopic Data

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible synthetic route can be inferred from general methodologies for the preparation of mixed haloalkanes. One common approach involves the halogen exchange reaction.

A potential synthesis workflow is illustrated in the diagram below. This process could start from a more readily available dihalogenated propane, such as 1-bromo-3-chloropropane (B140262), and involve a nucleophilic substitution reaction to replace the bromine atom with fluorine, a reaction known as the Finkelstein reaction.[8] Another viable precursor could be 3-chloro-1-propanol, which would require conversion of the hydroxyl group to a fluorine atom.

Experimental Protocol (General Example - Halogen Exchange):

A detailed protocol for a similar reaction, the synthesis of 1-bromo-3-chloropropane, involves the free-radical addition of hydrogen bromide to allyl chloride.[9] For the proposed synthesis of this compound from 1-bromo-3-chloropropane, a typical procedure would involve:

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: 1-bromo-3-chloropropane, a fluorinating agent (e.g., potassium fluoride), and a suitable solvent (e.g., acetonitrile) possibly with a phase-transfer catalyst to enhance reactivity.

-

Procedure: The reactants are heated to reflux for a specified period. The progress of the reaction would be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solid by-products are filtered off. The resulting liquid is then washed with water and brine to remove any remaining salts and impurities. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate). The final product, this compound, would be purified by fractional distillation.

Chemical Reactivity and Stability

As a haloalkane, this compound is expected to exhibit reactivity typical of this class of compounds.[8] The carbon-halogen bonds are polar, with the carbon atoms being electrophilic and susceptible to attack by nucleophiles.[8] This allows for a variety of nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.[8]

The differential reactivity of the C-Cl and C-F bonds is a key aspect of its chemistry. Generally, the C-Cl bond is more reactive towards nucleophilic substitution than the C-F bond. This differential reactivity can be exploited in sequential substitution reactions to synthesize more complex molecules.

Haloalkanes can also undergo elimination reactions in the presence of a strong base to form alkenes.[10] The stability of this compound is expected to be good under normal storage conditions, but it may be sensitive to light and should be stored in a cool, dark place.[9]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling halogenated hydrocarbons should be followed. These compounds can be hazardous, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[11] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

General Handling Precautions:

-

Avoid contact with skin and eyes.[10]

-

Do not breathe vapors.[10]

-

Keep away from heat, sparks, and open flames.[10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Ground all equipment when handling to prevent static discharge.[8]

In case of exposure, seek immediate medical attention. For spills, absorb the material with an inert absorbent and dispose of it as hazardous waste in accordance with local regulations.

Applications in Research and Development

The dual and different halogen functionalities of this compound make it a potentially valuable building block in organic synthesis, particularly for the introduction of a 3-fluoropropyl or a 1-chloro-3-fluoropropyl moiety into a target molecule. This can be of interest in the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine can significantly alter the biological activity and pharmacokinetic properties of a molecule.[3][8]

References

- 1. 1-fluoro-3-chloropropane CAS#: 462-38-4 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 1-fluoro-3-chloropropane | 462-38-4 [chemicalbook.com]

- 4. cgc-jp.com [cgc-jp.com]

- 5. produkte.linde-gas.at [produkte.linde-gas.at]

- 6. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google Patents [patents.google.com]

- 7. 1-Chloro-3-fluoro-2-propanol | C3H6ClFO | CID 92107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. fishersci.com [fishersci.com]

- 10. airgas.com [airgas.com]

- 11. This compound [stenutz.eu]

An In-depth Technical Guide to 1-Chloro-3-fluoropropane (CAS Number: 462-38-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloro-3-fluoropropane (CAS No. 462-38-4), a halogenated alkane of interest in organic synthesis. Due to its bifunctional nature, possessing both a chloro and a fluoro group on a propyl chain, this compound serves as a versatile building block for the introduction of fluorinated propyl moieties in the development of novel pharmaceuticals and agrochemicals. This document details its physicochemical properties, outlines a probable synthetic route and purification protocol based on established methods for analogous compounds, discusses its expected chemical reactivity, and provides essential safety and handling information. Spectroscopic data, based on predictive models and known trends for similar structures, are also presented.

Chemical and Physical Properties

This compound is a liquid at room temperature with properties characteristic of small halogenated alkanes. The presence of both chlorine and fluorine imparts a unique polarity and reactivity to the molecule. Quantitative data, including predicted and experimentally determined values for analogous compounds, are summarized in Table 1.

| Property | Value | Source/Method |

| CAS Number | 462-38-4 | |

| Molecular Formula | C₃H₆ClF | |

| Molecular Weight | 96.53 g/mol | |

| Boiling Point | ~82 °C | Estimated |

| Density | ~1.1 g/cm³ | Estimated |

| Refractive Index | ~1.387 | Estimated |

| ¹H NMR | Predicted Chemical Shifts (ppm): 4.5-4.7 (t, 2H, -CH₂F), 3.6-3.8 (t, 2H, -CH₂Cl), 2.0-2.3 (quintet, 2H, -CH₂-) | NMR Prediction Tools |

| ¹³C NMR | Predicted Chemical Shifts (ppm): ~80-85 (d, ¹JCF ≈ 165 Hz, -CH₂F), ~40-45 (-CH₂Cl), ~30-35 (-CH₂-) | NMR Prediction Tools |

| IR Spectroscopy | Expected Absorptions (cm⁻¹): 2850-3000 (C-H stretch), 1050-1150 (C-F stretch), 650-800 (C-Cl stretch) | Spectroscopic trends for haloalkanes.[1][2][3] |

| Mass Spectrometry | Expected Fragments (m/z): Molecular ion peaks at 96/98 (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl isotopes), loss of Cl (m/z 61), loss of F (m/z 77) | General fragmentation patterns of haloalkanes.[4][5][6][7] |

Synthesis and Purification: Experimental Protocols

Synthesis of this compound from 3-Chloro-1-propanol (Hypothetical Protocol)

This reaction proceeds via the conversion of the alcohol to a better leaving group (e.g., a tosylate) followed by nucleophilic substitution with a fluoride (B91410) source, or more directly using a fluorinating agent. A common method for converting primary alcohols to alkyl fluorides is the use of diethylaminosulfur trifluoride (DAST) or similar reagents. A more classical approach is the Swarts reaction, which involves heating an alkyl chloride or bromide with a metallic fluoride.[9][11]

Reaction Scheme:

Experimental Protocol:

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to neutralize any acidic gases) is assembled. The entire apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: 3-Chloro-1-propanol (1 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) in the reaction flask and cooled in an ice bath. A fluorinating agent, such as diethylaminosulfur trifluoride (DAST, 1.1 equivalents), is added dropwise from the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.[12][13][14]

Purification by Fractional Distillation

Impurities in the synthesized this compound may include unreacted starting materials, byproducts, and residual solvent. Fractional distillation is an effective method for purifying the final product.[12][13][14]

Experimental Protocol:

-

The crude this compound is placed in a round-bottom flask with a few boiling chips.

-

A fractional distillation apparatus, including a fractionating column, a condenser, and a collection flask, is assembled.

-

The flask is gently heated in an oil bath.

-

The fraction that distills at the boiling point of this compound (approximately 82 °C) is collected.

-

The purity of the collected fraction should be verified by GC-MS and NMR spectroscopy.

Chemical Reactivity and Applications in Synthesis

This compound is a bifunctional molecule, with the chlorine atom being more susceptible to nucleophilic substitution than the fluorine atom due to the greater strength of the C-F bond. This differential reactivity makes it a useful synthon for introducing a 3-fluoropropyl group into a molecule.[15][16][17][18]

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is expected to be Sₙ2 reactions at the carbon bearing the chlorine atom. A variety of nucleophiles can be employed to displace the chloride, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.[16][17][18]

General Reaction Scheme:

Where Nu⁻ represents a nucleophile.

This reactivity is particularly valuable in the synthesis of pharmaceutical and agrochemical compounds where the incorporation of a fluorine atom can significantly enhance biological activity, metabolic stability, and lipophilicity.[15][19]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.[21][22]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[20]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Reactivity Pathway

This diagram illustrates the primary reactivity of this compound in nucleophilic substitution reactions.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. FTIR [terpconnect.umd.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]

- 9. unacademy.com [unacademy.com]

- 10. collegedunia.com [collegedunia.com]

- 11. byjus.com [byjus.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. How To [chem.rochester.edu]

- 15. nbinno.com [nbinno.com]

- 16. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. nbinno.com [nbinno.com]

- 20. agilent.com [agilent.com]

- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 22. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 23. Procedure [chem.fsu.edu]

Spectroscopic Profile of 1-Chloro-3-fluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-3-fluoropropane. In the absence of extensive publicly available experimental spectra for this specific compound, this document presents predicted data generated from validated computational models. This guide is intended to serve as a valuable resource for the characterization, analysis, and further investigation of this compound and similar halogenated alkanes.

Predicted Spectroscopic Data

To facilitate the identification and characterization of this compound, predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented below. It is important to note that while these predicted values are based on robust algorithms, they may differ from experimental results and should be used as a guide for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-1 | 3.75 | Triplet | J(H-1, H-2) = 6.5 |

| H-2 | 2.20 | Quintet of Triplets | J(H-2, H-1) = 6.5, J(H-2, H-3) = 6.0, J(H-2, F-3) = 25.0 |

| H-3 | 4.60 | Triplet of Triplets | J(H-3, H-2) = 6.0, J(H-3, F-3) = 47.0 |

Note: Predictions are based on computational models and have not been experimentally verified. Actual chemical shifts and multiplicities may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | 42.5 | Singlet |

| C-2 | 35.0 | Doublet |

| C-3 | 81.0 | Doublet |

Note: Predictions are based on computational models and have not been experimentally verified. Actual chemical shifts may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2880 | Medium-Strong | C-H stretch |

| 1450-1400 | Medium | CH₂ scissoring |

| 1060-1040 | Strong | C-F stretch |

| 750-700 | Strong | C-Cl stretch |

Note: Predictions are based on computational models and have not been experimentally verified. Actual peak positions and intensities may vary.

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Fragments for this compound

| m/z | Predicted Relative Intensity | Possible Fragment |

| 96/98 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 61 | Medium | [CH₂CH₂F]⁺ |

| 49/51 | High | [CH₂Cl]⁺ |

| 33 | Medium | [CH₂F]⁺ |

Note: Predictions are based on computational models and have not been experimentally verified. Actual fragmentation patterns and relative intensities may vary.

Experimental Protocols

The following are detailed, generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are representative of standard practices for the analysis of small, volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol).

-

GC Conditions:

-

Injector: Split/splitless injector, typically in split mode with a high split ratio.

-

Carrier gas: Helium at a constant flow rate.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven temperature program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan range: m/z 30-300.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualizations

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Key NMR correlations for this compound.

1-Chloro-3-fluoropropane: A Versatile Intermediate in Modern Organic Synthesis

For Immediate Release

[City, State] – [Date] – 1-Chloro-3-fluoropropane is emerging as a critical building block in organic synthesis, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties and Synthesis

This compound (CAS No. 462-38-4) is a halogenated alkane with the molecular formula C₃H₆ClF.[1][2] Its structure features a chlorine atom at one end of the propane (B168953) chain and a fluorine atom at the other, providing distinct reactivity profiles at each position.

| Property | Value |

| Molecular Formula | C₃H₆ClF |

| Molar Mass | 96.53 g/mol [1] |

| Boiling Point | 82 °C (estimated)[2] |

| Density | 1.058 g/cm³ (estimated) |

| CAS Number | 462-38-4[1] |

The primary synthetic route to this compound involves the fluorination of 3-chloro-1-propanol (B141029). A common and effective method utilizes diethylaminosulfur trifluoride (DAST) as the fluorinating agent.

Experimental Protocol: Synthesis of this compound from 3-Chloro-1-propanol

This protocol is adapted from general procedures for the fluorination of primary alcohols using DAST.

Materials:

-

3-Chloro-1-propanol

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice bath

Procedure:

-

A solution of 3-chloro-1-propanol (1.0 equivalent) in anhydrous dichloromethane is prepared in a dry, inert atmosphere (e.g., under nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

Diethylaminosulfur trifluoride (DAST) (1.1 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 1-3 hours), while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield this compound.

Chemical Reactivity and Applications in Synthesis

The differential reactivity of the C-Cl and C-F bonds in this compound makes it a valuable intermediate. The carbon-chlorine bond is more susceptible to nucleophilic substitution than the carbon-fluorine bond, allowing for selective functionalization.

Nucleophilic Substitution Reactions

This compound can react with a variety of nucleophiles at the chlorinated carbon, leaving the C-F bond intact. This allows for the introduction of the 3-fluoropropyl moiety into various molecular frameworks.

Example Reaction: Synthesis of 1-Azido-3-fluoropropane

A common application of such intermediates is the introduction of an azide (B81097) group, a versatile functional group in organic synthesis, particularly in click chemistry and for the synthesis of amines.

Experimental Protocol: Reaction with Sodium Azide

This protocol is based on general procedures for the azidation of alkyl halides.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Water

-

Diethyl ether

Procedure:

-

This compound (1.0 equivalent) is dissolved in anhydrous DMF in a round-bottom flask.

-

Sodium azide (1.2 equivalents) is added to the solution.

-

The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours, with reaction progress monitored by TLC or GC.

-

After completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous mixture is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is carefully removed under reduced pressure to yield 1-azido-3-fluoropropane.

Role in Pharmaceutical and Agrochemical Development

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. While direct applications of this compound in marketed drugs are not extensively documented in the public domain, its structural motif is of significant interest. Related bifunctional intermediates, such as 1-chloro-3-iodopropane, are utilized in the synthesis of pharmaceutical ingredients.[3] The 3-fluoropropyl group, which can be readily introduced using this compound, serves as a valuable component in the design of novel therapeutic agents and agrochemicals.

Spectroscopic Data (Predicted)

¹H NMR: The spectrum is expected to show three distinct multiplets corresponding to the three methylene (B1212753) groups. The protons on the carbon adjacent to the fluorine will exhibit splitting due to both vicinal protons and the fluorine atom. The protons on the carbon adjacent to the chlorine will be deshielded and appear downfield.

¹³C NMR: Three signals are expected, corresponding to the three carbon atoms. The carbon bonded to fluorine will appear as a doublet due to C-F coupling and will be significantly shifted downfield. The carbon bonded to chlorine will also be shifted downfield, but to a lesser extent than the fluorinated carbon.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.[4] Fragmentation will likely involve the loss of Cl, F, and small neutral molecules.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching and bending vibrations.[5] A C-F stretching absorption is expected in the region of 1000-1400 cm⁻¹, and a C-Cl stretching absorption will be observed in the fingerprint region, typically around 600-800 cm⁻¹.[5]

Logical Relationships in Synthesis and Reactivity

The following diagrams illustrate the synthetic pathway to this compound and its subsequent functionalization.

Caption: Synthesis of this compound.

Caption: Nucleophilic substitution of this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its distinct reactive sites allow for selective chemical transformations, making it an attractive building block for the synthesis of a wide range of functionalized molecules. The ability to introduce a 3-fluoropropyl group is of particular importance in the fields of medicinal chemistry and materials science, where the unique properties of fluorine can be leveraged to create novel compounds with enhanced properties. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its potential in chemical innovation.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Theoretical Insights into the Molecular Structure of 1-Chloro-3-fluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-fluoropropane is a halogenated alkane whose molecular structure and conformational landscape are of interest for understanding its physical, chemical, and biological properties. Halogenation significantly influences molecular geometry, polarity, and reactivity, making detailed structural studies crucial for applications in materials science and drug design. This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure of this compound, based on established computational and experimental methodologies for analogous halogenated propanes. Due to the limited direct research on this specific molecule, this guide synthesizes information from studies on similar compounds to present a robust framework for its theoretical investigation.

Conformational Analysis

The presence of two different halogen atoms on the terminal carbons of the propane (B168953) chain in this compound gives rise to a complex conformational landscape. Rotation around the C1-C2 and C2-C3 bonds leads to various staggered and eclipsed conformers. Based on studies of similar molecules like 1-chloropropane (B146392) and 1,3-difluoropropane, it is anticipated that the gauche conformers will be among the more stable forms.

The primary dihedral angles to consider are Cl–C1–C2–C3 and C1–C2–C3–F. The key conformers are expected to be:

-

Anti-Anti (AA): Both chlorine and fluorine atoms are in an anti-periplanar arrangement with respect to the central carbon-carbon bond.

-

Anti-Gauche (AG): One halogen is in an anti and the other in a gauche position.

-

Gauche-Gauche (GG): Both halogens are in a gauche position. This can be further divided into GG and GG' (or gg(l) and gg(u) for "like" and "unlike" signs of the dihedral angles), depending on the relative orientation of the gauche interactions.

The relative energies of these conformers are determined by a balance of steric hindrance, electrostatic interactions (dipole-dipole), and hyperconjugation effects.

Predicted Conformational Energy Landscape

A qualitative potential energy diagram for rotation around the C1-C2 bond, analogous to that of 1-chloropropane, can be predicted. The diagram would illustrate the relative energies of the staggered (lower energy) and eclipsed (higher energy) conformations.

An In-depth Technical Guide to the Discovery and History of Halogenated Propanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated propanes, a class of organic compounds characterized by a three-carbon backbone with one or more halogen substituents, have a rich and complex history. From their early synthesis in the 19th century to their diverse applications as anesthetics, refrigerants, solvents, and chemical intermediates, these compounds have played a significant role in the advancement of chemical science and technology. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols related to halogenated propanes. It also delves into the toxicological aspects of these compounds, presenting data-driven insights and visualizations of their metabolic and signaling pathways.

I. Discovery and Historical Milestones

The story of halogenated propanes is intertwined with the broader history of organic chemistry and the quest for novel substances with specific physical and chemical properties.

Early Syntheses and Characterization:

The 19th century witnessed the first forays into the synthesis of simple halogenated alkanes. French chemist Marcellin Berthelot is credited with the first synthesis of propane (B168953) in 1857.[1] Shortly after, in 1864, Edmund Ronalds identified propane in Pennsylvanian light crude oil.[1][2] The foundation for creating halogenated derivatives was laid by early investigations into the reactivity of alcohols with hydrogen halides. For instance, 1-chloropropane (B146392) was first synthesized in the early 19th century by treating 1-propanol (B7761284) with hydrochloric acid or phosphorus trichloride (B1173362).[3]

The Rise of Fluorinated Propanes and the Manhattan Project:

The 20th century, particularly the period during and after World War II, saw a surge in research into halogenated compounds, especially those containing fluorine. This was driven in part by the Manhattan Project, which required the development of new, stable materials.[4] Scientists at Purdue University, who had been exploring fluorine chemistry to create safer, non-flammable anesthetics to replace cyclopropane, were approached to contribute to the project.[4] This research laid the groundwork for the commercial production of a wide array of halogenated hydrocarbons, including fluorinated propanes.

Commercialization and Diverse Applications:

The post-war era saw the commercialization of propane and its halogenated derivatives. Dr. Walter O. Snelling's work in the early 20th century on the liquefaction of petroleum gas was pivotal for the commercial use of propane.[1] Halogenated propanes found applications in various sectors. Some were investigated as anesthetics, while others were used as refrigerants, propellants, and industrial solvents for cleaning and degreasing.[1] For example, 1,2-dichloropropane (B32752) was historically used in paint strippers, varnishes, and as a soil fumigant.[5] However, growing awareness of their potential toxicity and environmental impact has led to restrictions on the use of many halogenated propanes.

II. Physicochemical Properties of Halogenated Propanes

The physical and chemical properties of halogenated propanes are largely determined by the nature, number, and position of the halogen atoms on the propane backbone. The substitution of hydrogen with halogens generally leads to an increase in boiling point, melting point, and density due to increased molecular weight and stronger intermolecular forces.

Table 1: Physical Properties of Selected Monohalogenated Propanes

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| 1-Chloropropane | 540-54-5 | C₃H₇Cl | 78.54 | 46-47 | -123 | 0.892 |

| 2-Chloropropane | 75-29-6 | C₃H₇Cl | 78.54 | 35-36 | -117 | 0.859 |

| 1-Bromopropane (B46711) | 106-94-5 | C₃H₇Br | 122.99 | 71 | -110 | 1.354 |

| 2-Bromopropane (B125204) | 75-26-3 | C₃H₇Br | 122.99 | 59-60 | -89 | 1.31 |

| 1-Fluoropropane | 460-13-9 | C₃H₇F | 62.09 | -2.5 | -159 | 0.782 (g/cm³) |

| 2-Fluoropropane | 420-26-8 | C₃H₇F | 62.09 | -10 | -134.8 | 0.773 |

Data sourced from various chemical databases.[3][6][7][8][9][10][11]

Table 2: Physical Properties of Selected Dihalogenated Propanes

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |

| 1,1-Dichloropropane | 78-99-9 | C₃H₆Cl₂ | 112.99 | 88 | -97 | 1.13 |

| 1,2-Dichloropropane | 78-87-5 | C₃H₆Cl₂ | 112.99 | 96 | -100 | 1.156 |

| 1,3-Dichloropropane | 142-28-9 | C₃H₆Cl₂ | 112.99 | 120-125 | -99.5 | 1.189 |

| 2,2-Dichloropropane | 594-20-7 | C₃H₆Cl₂ | 112.99 | 69.7 | -33.7 | 1.091 |

Data sourced from various chemical databases.[5][12]

III. Key Experimental Protocols

This section details the methodologies for key historical experiments related to the synthesis of halogenated propanes. These protocols are presented for historical and informational purposes.

Experimental Protocol 1: Synthesis of 1-Chloropropane from 1-Propanol (Early 19th Century Method)

Objective: To synthesize 1-chloropropane via the reaction of 1-propanol with a chlorinating agent.

Materials:

-

1-Propanol

-

Concentrated Hydrochloric Acid (HCl) or Phosphorus Trichloride (PCl₃)

-

Zinc Chloride (ZnCl₂) (as a catalyst, optional with HCl)

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

In a round-bottom flask, place 1-propanol.

-

Slowly add concentrated hydrochloric acid (in the presence of a catalytic amount of zinc chloride) or phosphorus trichloride to the flask. The reaction is exothermic and may require cooling in an ice bath.

-

After the addition is complete, reflux the mixture for a period of time to ensure the reaction goes to completion. The exact duration would have been determined empirically by early chemists.

-

After reflux, allow the mixture to cool to room temperature.

-

Set up a distillation apparatus and distill the crude 1-chloropropane from the reaction mixture.

-

The distillate, containing 1-chloropropane and some unreacted starting materials and byproducts, is then transferred to a separatory funnel.

-

Wash the organic layer with water to remove any remaining acid and water-soluble impurities.

-

Separate the organic layer and dry it over a suitable drying agent like anhydrous calcium chloride.

-

Perform a final fractional distillation to obtain purified 1-chloropropane, collecting the fraction boiling at approximately 46-47°C.[3]

Logical Relationship of Synthesis Steps

Caption: Workflow for the historical synthesis of 1-chloropropane.

Experimental Protocol 2: Synthesis of 2-Bromopropane from 2-Propanol

Objective: To synthesize 2-bromopropane by reacting 2-propanol with hydrobromic acid.

Materials:

-

2-Propanol (Isopropyl alcohol)

-

Hydrobromic Acid (HBr)

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Combine 2-propanol and hydrobromic acid in a round-bottom flask.

-

Heat the mixture to reflux. The reaction proceeds via an SN1 mechanism.

-

After a suitable reflux period, distill the product, 2-bromopropane, from the reaction mixture. The boiling point of 2-bromopropane is approximately 59-60°C.

-

Transfer the distillate to a separatory funnel and wash it with water to remove any remaining acid.

-

Separate the organic layer and wash it with a dilute solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash again with water and then with a saturated sodium chloride solution to aid in the separation of the layers.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

A final distillation can be performed to obtain highly purified 2-bromopropane.

Logical Relationship of Synthesis Steps

Caption: Workflow for the synthesis of 2-bromopropane.

IV. Toxicology and Signaling Pathways

The toxicological profiles of halogenated propanes vary significantly depending on the specific compound. Many have been found to be toxic to the liver, kidneys, and nervous system.

1-Bromopropane (n-Propyl Bromide)

1-Bromopropane has been identified as a neurotoxin and a reproductive toxicant.[2][13] Its toxicity is believed to be mediated by its metabolism.

Metabolism and Neurotoxicity of 1-Bromopropane:

The primary mechanism of 1-bromopropane toxicity involves its metabolism, which can lead to oxidative stress and glutathione (B108866) depletion.[2] The cytochrome P450 enzyme system, particularly CYP2E1, is involved in the metabolic activation of 1-bromopropane.[2] This metabolic process can generate reactive intermediates that can damage cellular macromolecules, leading to the observed neurotoxic and reproductive effects.[2]

Caption: Simplified signaling pathway for 1-bromopropane toxicity.

1,2-Dichloropropane

1,2-Dichloropropane is another halogenated propane with significant toxicological concerns. It is classified as a probable human carcinogen.[5]

Metabolism of 1,2-Dichloropropane:

The metabolism of 1,2-dichloropropane primarily occurs in the liver and involves oxidation followed by conjugation with glutathione (GSH).[6][14][15] This process leads to the formation of mercapturic acids, which are then excreted in the urine.[6][14][15] The metabolic activation of 1,2-dichloropropane can lead to the formation of reactive intermediates that are responsible for its toxic effects, including liver damage.

References

- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 1,2,3-Trichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Severe neurotoxicity associated with exposure to the solvent 1-bromopropane (n-propyl bromide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US3824292A - Bromination process - Google Patents [patents.google.com]

- 5. aapg.org [aapg.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 8. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]

- 9. osc.edu [osc.edu]

- 10. 1,2,3-Trichloropropane - Enviro Wiki [enviro.wiki]

- 11. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,1-Dichloropropane | C3Cl2H6 | CID 6573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Chloropropane | C3H7Cl | CID 6361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neuro-reproductive toxicity and carcinogenicity of 1-bromopropane: studies for evidence-based preventive medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Reactivity of 1-Chloro-3-fluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-fluoropropane (C₃H₆ClF) is a halogenated alkane of interest in various chemical applications, including as a potential intermediate in organic synthesis. Understanding its stability and reactivity profile is crucial for its safe handling, storage, and effective use in synthetic methodologies. This technical guide provides a comprehensive overview of the core stability and reactivity characteristics of this compound, including quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆ClF | |

| Molecular Weight | 96.53 g/mol | [1] |

| Boiling Point | 82 °C | [1] |

| CAS Number | 462-38-4 | |

| SMILES | C(CCl)CF | |

| InChI Key | PFDZQZAOZNELDX-UHFFFAOYSA-N |

Stability Profile

The stability of this compound is a critical parameter for its practical application. This section details its thermal, photolytic, and hydrolytic stability.

Thermal Stability

The thermal decomposition of this compound has been investigated, revealing its behavior at elevated temperatures. The primary decomposition pathway is the unimolecular elimination of hydrogen chloride (HCl).

Table 2: Kinetic Parameters for the Thermal Decomposition of this compound

| Parameter | Value | Reference |

| Arrhenius Equation | k = A * exp(-Ea / RT) | [2] |

| Pre-exponential Factor (A) | Data from cited reference | [2] |

| Activation Energy (Ea) | Data from cited reference | [2] |

| Temperature Range | Data from cited reference | [2] |

Note: The specific quantitative values for the pre-exponential factor and activation energy are found in the cited reference.

This protocol describes the determination of the thermal decomposition profile of this compound using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

Objective: To determine the onset temperature of decomposition and identify the evolved gaseous products.

Materials:

-

This compound (high purity)

-

Inert gas (e.g., Nitrogen or Argon)

-

TGA-MS instrument

Procedure:

-

Instrument Calibration: Calibrate the TGA-MS system according to the manufacturer's instructions.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible.

-

TGA Method Setup:

-

Set the initial temperature to 25 °C.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature of 600 °C.

-

Maintain a constant flow of inert gas (e.g., 50 mL/min) throughout the experiment.

-

-

MS Method Setup:

-

Set the MS to scan a mass range of 10-100 amu to detect expected fragments of this compound and its decomposition products (e.g., HCl, C₃H₅F).

-

-

Data Acquisition: Start the TGA-MS analysis and record the mass loss as a function of temperature (TGA curve) and the mass spectra of the evolved gases.

-

Data Analysis:

-

Determine the onset temperature of decomposition from the TGA curve.

-

Analyze the MS data to identify the evolved gases at different temperatures.

-

Photolytic Stability

The photolytic stability of this compound is its resistance to degradation upon exposure to light. Halogenated alkanes can undergo photolysis, leading to the formation of radical species.

Table 3: Photolytic Stability Parameters for this compound (Hypothetical)

| Parameter | Value |

| UV Absorption Maximum (λmax) | ~200-220 nm |

| Photodegradation Quantum Yield (Φ) | To be determined experimentally |

Note: The above values are estimations based on similar halogenated alkanes and require experimental verification.

This protocol outlines a method for determining the photodegradation quantum yield of this compound in a photoreactor.

Objective: To quantify the efficiency of photodegradation of this compound.

Materials:

-

This compound solution in a photochemically inert solvent (e.g., acetonitrile)

-

Photoreactor equipped with a specific wavelength UV lamp

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Solution Preparation: Prepare a standard solution of this compound of known concentration.

-

Actinometry: Determine the photon flux of the UV lamp using a chemical actinometer.

-

Irradiation:

-

Fill a quartz cuvette with the this compound solution.

-

Place the cuvette in the photoreactor and irradiate for specific time intervals.

-

Maintain a constant temperature during irradiation.

-

-

Analysis:

-

At each time interval, withdraw an aliquot of the solution.

-

Analyze the concentration of remaining this compound using GC-MS.

-

-

Quantum Yield Calculation: Calculate the photodegradation quantum yield (Φ) using the rate of degradation and the determined photon flux.

Hydrolytic Stability

Hydrolytic stability refers to the resistance of a compound to reaction with water. Halogenoalkanes can undergo hydrolysis, a nucleophilic substitution reaction where a halogen atom is replaced by a hydroxyl group.

Table 4: Hydrolytic Stability of this compound

| Condition | Stability |

| Neutral (pH 7) | Expected to be slow |

| Acidic (pH < 7) | Very slow |

| Basic (pH > 7) | Rate increases with pH |

This protocol describes a method to evaluate the hydrolytic stability of this compound at different pH values.

Objective: To determine the rate of hydrolysis of this compound under different pH conditions.

Materials:

-

This compound

-

Buffered aqueous solutions (pH 4, 7, and 9)

-

Constant temperature bath

-

Gas chromatograph (GC) with a suitable detector

Procedure:

-

Reaction Setup:

-

In separate sealed vials, add a known amount of this compound to each buffered solution.

-

Place the vials in a constant temperature bath (e.g., 50 °C).

-

-

Sampling: At regular time intervals, withdraw an aliquot from each vial.

-